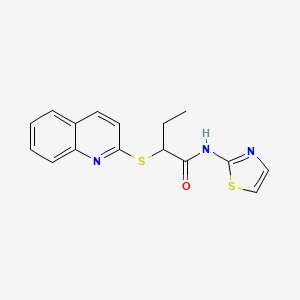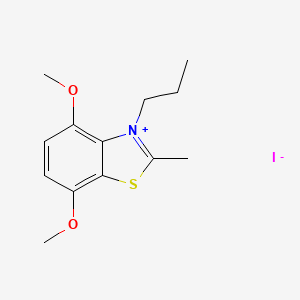
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as QTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. QTA is a thiazole-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The exact mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is not yet fully understood. However, several studies have suggested that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide can inhibit the production of various inflammatory mediators, such as TNF-α, IL-1β, and IL-6. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases. In addition, 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 2-mercaptothiazole with 2-chloroquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-(trifluoromethyl)phenyl)butanamide. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKFUJJCORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)
![1-benzyl-4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5109736.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5109753.png)
![1-{[(1-methyl-1H-benzimidazol-2-yl)methyl]thio}phthalazine](/img/structure/B5109755.png)



![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)